Pfkfb3-IN-2

Description

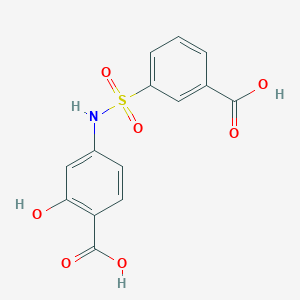

Structure

3D Structure

Propriétés

Formule moléculaire |

C14H11NO7S |

|---|---|

Poids moléculaire |

337.31 g/mol |

Nom IUPAC |

4-[(3-carboxyphenyl)sulfonylamino]-2-hydroxybenzoic acid |

InChI |

InChI=1S/C14H11NO7S/c16-12-7-9(4-5-11(12)14(19)20)15-23(21,22)10-3-1-2-8(6-10)13(17)18/h1-7,15-16H,(H,17,18)(H,19,20) |

Clé InChI |

NGXAGADOESECAD-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O)C(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

Pfkfb3-IN-2: A Technical Guide on the Core Mechanism of Action of PFKFB3 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a critical bifunctional enzyme that plays a pivotal role in the regulation of glycolytic flux. It catalyzes the synthesis of fructose-2,6-bisphosphate (F-2,6-BP), the most potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[1][2][3] The PFKFB3 isoenzyme exhibits a significantly higher kinase-to-phosphatase activity ratio (approximately 740-fold), thereby strongly favoring the synthesis of F-2,6-BP and promoting a high rate of glycolysis.[3]

Due to its role in sustaining the high metabolic demands of proliferating cells, PFKFB3 is frequently overexpressed in various cancer types and is implicated in other diseases characterized by aberrant metabolism.[4][5][6][7] Consequently, the inhibition of PFKFB3 has emerged as a promising therapeutic strategy. This document provides an in-depth overview of the mechanism of action of PFKFB3 inhibitors, using data from well-characterized tool compounds as a reference. While the specific compound "Pfkfb3-IN-2" is not detailed in the available literature, this guide will focus on the established molecular consequences of PFKFB3 inhibition.

Core Mechanism of Action: Glycolysis Inhibition

The primary mechanism of action of PFKFB3 inhibitors is the direct suppression of the enzyme's kinase activity. This leads to a rapid decrease in the intracellular concentration of F-2,6-BP. The reduction of this potent allosteric activator relieves the stimulation of PFK-1, thereby throttling a critical control point of glycolysis.[1][3] The downstream effects include a significant reduction in glucose uptake, glycolytic flux to lactate, and overall ATP production from glycolysis.[1][8] This metabolic reprogramming shifts glucose utilization from glycolysis towards the pentose phosphate pathway (PPP), which can increase the production of NADPH for antioxidant defense.[1]

Signaling Pathway: PFKFB3 Regulation of Glycolysis

Caption: PFKFB3 inhibition blocks the synthesis of F-2,6-BP, a key activator of PFK-1, thereby reducing glycolytic flux.

Impact on Cell Cycle Progression and Apoptosis

Beyond its cytosolic role in metabolism, PFKFB3 is also found in the nucleus, where it links glucose metabolism to cell cycle control.[2][8][9] Nuclear PFKFB3 produces F-2,6-BP, which has been shown to regulate the activity of Cyclin-dependent kinase 1 (Cdk1).[3][8] Cdk1, in turn, phosphorylates and targets the cell cycle inhibitor p27 (Kip1) for degradation.[8][9]

Inhibition of PFKFB3 leads to reduced Cdk1 activity.[8] This results in the accumulation of p27 protein, which arrests the cell cycle at the G1/S transition and can trigger apoptosis.[3][8] Therefore, PFKFB3 inhibitors can simultaneously suppress cell proliferation and induce programmed cell death.

Signaling Pathway: PFKFB3 in Cell Cycle Regulation

Caption: PFKFB3 inhibition increases p27 levels by reducing Cdk1 activity, leading to cell cycle arrest and apoptosis.

Upstream Regulation and Broader Signaling Context

The expression and activity of PFKFB3 are regulated by various upstream signals, making it a convergence point for several key pathways involved in cancer and inflammation.

-

Hypoxia Signaling: PFKFB3 expression is induced by hypoxia through the recruitment of Hypoxia-Inducible Factor-1 (HIF-1) to its promoter. This allows cells to adapt to low-oxygen conditions by upregulating glycolysis.[10]

-

Stress Signaling: Stress stimuli, such as UV radiation or H₂O₂, activate the p38/MK2 MAPK pathway, which increases PFKFB3 transcription and also directly phosphorylates PFKFB3 at Ser461, enhancing its kinase activity.[4]

-

Insulin/Akt Signaling: PFKFB3 is a positive regulator of the insulin/IGF-1 signaling pathway (ISP). Inhibition of PFKFB3 can suppress insulin-stimulated glucose uptake and Akt signaling.[11][12] Conversely, oncogenic pathways like Ras and those downstream of mTOR activation can upregulate PFKFB3 expression.[5]

Workflow: Upstream Regulation of PFKFB3

Caption: PFKFB3 is a downstream target of hypoxia, stress, and oncogenic signaling pathways.

Quantitative Data on PFKFB3 Inhibitors

While data for "this compound" is unavailable, the following table summarizes key quantitative metrics for the well-known PFKFB3 inhibitor 3PO and its more potent derivative, PFK15.

| Parameter | Compound | Value | Cell Line / System | Reference |

| Enzyme Inhibition | 3PO | Weak competitive inhibitor | Recombinant PFKFB3 | [6] |

| PFK15 | More potent than 3PO | Recombinant PFKFB3 | [6] | |

| Cellular Effects | 3PO (10 µM) | Suppresses transendothelial cancer cell migration | B16-F10 melanoma cells, ECs | [13] |

| 3PO (10 µM) | Reduces glucose uptake and lactate secretion | Renal Cell Carcinoma cells | [7] | |

| In Vivo Efficacy | PFK15 | Suppresses glucose uptake and tumor growth | Lewis Lung Carcinoma xenografts | [6] |

| PFK-158 | Showed signs of clinical activity and tumor burden reduction | Advanced cancer patients (Phase I) | [14][15] |

Experimental Protocols

The investigation of PFKFB3 inhibitors involves a range of standard and specialized biochemical and cell-based assays.

Recombinant PFKFB3 Kinase Assay

-

Objective: To determine the direct inhibitory effect of a compound on PFKFB3 enzymatic activity.

-

Methodology:

-

Protein Expression: Human PFKFB3 is expressed in E. coli or other systems and purified.[16]

-

Reaction Mixture: A reaction buffer is prepared containing HEPES, MgCl₂, KCl, DTT, BSA, and the substrates fructose-6-phosphate (F-6-P) and ATP.[16]

-

Incubation: Recombinant PFKFB3 is incubated with the test compound (e.g., this compound) at various concentrations.

-

Reaction Initiation: The enzymatic reaction is started by adding the substrates.

-

Detection: The production of ADP is measured using a coupled enzyme system (e.g., ADP-Glo Kinase Assay) that generates a luminescent or fluorescent signal proportional to ADP concentration. The signal is inversely correlated with PFKFB3 inhibition.

-

Data Analysis: IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Cellular Glycolysis Assays (Glucose Uptake and Lactate Secretion)

-

Objective: To measure the effect of PFKFB3 inhibition on the overall glycolytic flux in cultured cells.

-

Methodology:

-

Cell Culture: Cancer cells known to have high glycolytic rates (e.g., HeLa, A549, RCC lines) are cultured.[7]

-

Treatment: Cells are treated with the PFKFB3 inhibitor or vehicle control for a specified period (e.g., 24 hours).[7]

-

Glucose Uptake: The culture medium is collected, and the remaining glucose concentration is measured using a glucose oxidase-based assay. Alternatively, uptake of a fluorescent glucose analog (e.g., 2-NBDG) can be measured by flow cytometry or fluorescence microscopy.

-

Lactate Secretion: The lactate concentration in the collected culture medium is measured using a lactate dehydrogenase (LDH)-based colorimetric or fluorometric assay.[7]

-

Normalization: Results are normalized to the total protein content or cell number in each sample.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of PFKFB3 inhibition on cell cycle distribution.

-

Methodology:

-

Cell Treatment: Cells are treated with the inhibitor for 24-48 hours.

-

Cell Harvest: Cells are harvested, washed, and fixed in cold ethanol.

-

Staining: Fixed cells are treated with RNase A and stained with a DNA-intercalating dye, such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Analysis: The resulting histogram is analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in G1 indicates a G1/S block.[7]

-

Workflow: Experimental Protocol for Inhibitor Characterization

Caption: A typical workflow for characterizing the mechanism of action of a novel PFKFB3 inhibitor.

References

- 1. Advances in the understanding of the role and mechanism of action of PFKFB3-mediated glycolysis in liver fibrosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PFKFB3 Connects Glycolytic Metabolism with Endothelial Dysfunction in Human and Rodent Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overexpression of PFKFB3 promotes cell glycolysis and proliferation in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Phosphofructo-2-kinase (PFKFB3) promotes cell cycle progression and suppresses apoptosis via Cdk1-mediated phosphorylation of p27 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nuclear Targeting of 6-Phosphofructo-2-kinase (PFKFB3) Increases Proliferation via Cyclin-dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PFKFB3 - Wikipedia [en.wikipedia.org]

- 11. Kinome Screen Identifies PFKFB3 and Glucose Metabolism as Important Regulators of the Insulin/Insulin-like Growth Factor (IGF)-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PFKFB3 and insulin signalling | Semantic Scholar [semanticscholar.org]

- 13. INHIBITION OF THE GLYCOLYTIC ACTIVATOR PFKFB3 IN ENDOTHELIAL CELLS INDUCES TUMOR VESSEL NORMALIZATION, IMPAIRS METASTASIS AND IMPROVES CHEMOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

PFKFB3-IN-2: A Technical Guide to its Role in the Regulation of Glycolysis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth analysis of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of glycolysis, and the therapeutic potential of its inhibition, with a focus on the inhibitor class represented by molecules like PFKFB3-IN-2. We will explore the core mechanism of PFKFB3, its role in pathological states such as cancer, and the impact of its inhibition on cellular metabolism. This document includes a summary of quantitative data on PFKFB3 inhibitors, detailed experimental protocols for assessing PFKFB3 activity and glycolysis, and diagrams of relevant signaling pathways and experimental workflows.

Introduction: PFKFB3 as a Master Regulator of Glycolysis

The enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a bifunctional enzyme that plays a pivotal role in the control of glycolytic flux.[1][2] It catalyzes both the synthesis and degradation of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a key rate-limiting enzyme in the glycolytic pathway.[2][3] Among the four PFKFB isoforms (PFKFB1-4), PFKFB3 exhibits the highest kinase to phosphatase activity ratio (approximately 740:1), leading to a significant production of F2,6BP and a subsequent increase in the rate of glycolysis.[4][5]

This heightened glycolytic activity is a hallmark of many cancer cells, a phenomenon known as the "Warburg effect," where cells preferentially utilize glycolysis for energy production even in the presence of oxygen.[6] PFKFB3 is often upregulated in various tumor cells and is induced by stimuli such as hypoxia and certain oncogenic signaling pathways.[1][4] This makes PFKFB3 an attractive therapeutic target for diseases characterized by metabolic reprogramming, particularly cancer.[4][7][8]

Mechanism of Action of PFKFB3 and its Inhibition

PFKFB3's primary role in regulating glycolysis is mediated through its product, F2,6BP. By allosterically activating PFK-1, F2,6BP overcomes the inhibitory effects of ATP, thereby committing glucose to the glycolytic pathway.[3][4] The inhibition of PFKFB3, for instance by small molecules like this compound and its analogs (e.g., 3PO, PFK15, PFK158), leads to a reduction in intracellular F2,6BP levels.[7][8] This, in turn, decreases the activity of PFK-1, resulting in a reduced glycolytic flux.[4][9] The consequences of PFKFB3 inhibition include decreased glucose uptake, reduced lactate production, and ultimately, the suppression of tumor cell growth and induction of apoptosis.[7][8][9]

Signaling Pathways Regulating and Influenced by PFKFB3

The expression and activity of PFKFB3 are regulated by a complex network of signaling pathways. Hypoxia, a common feature of the tumor microenvironment, is a potent inducer of PFKFB3 transcription via the hypoxia-inducible factor-1 alpha (HIF-1α).[1] Additionally, oncogenic pathways involving Ras, Akt, and mTOR have been shown to upregulate PFKFB3 expression.[6][7] Conversely, PFKFB3-mediated glycolysis can also influence other signaling pathways. For instance, lactate, a byproduct of glycolysis, can promote inflammatory signaling through the NF-κB pathway.[10]

Quantitative Data on PFKFB3 Inhibitors

A number of small molecule inhibitors of PFKFB3 have been developed and characterized. The following table summarizes key quantitative data for some of the most well-studied inhibitors.

| Inhibitor | Target | IC50 (PFKFB3) | Effect on Glycolysis | Cell Lines Tested | Reference |

| 3PO | PFKFB3 (disputed) | ~5 µM | Reduces glucose uptake and lactate production | Various cancer cell lines | [7],[8] |

| PFK15 | PFKFB3 | Not explicitly stated, derivative of 3PO | Reduces F2,6BP and glucose uptake | Lewis lung carcinoma, human cancer cell lines | [7] |

| PFK158 | PFKFB3 | Not explicitly stated, derivative of 3PO | Suppresses glucose metabolism | Advanced cancer patient cells | [8] |

| AZ67 | PFKFB3 | High potency and selectivity | Inhibits angiogenesis, effects on lactate production debated | Endothelial cells | [5] |

Note: The specificity of 3PO for PFKFB3 has been questioned in some studies, with suggestions of off-target effects.[5]

Detailed Experimental Protocols

Glycolysis Rate Assay

The rate of glycolysis can be assessed by measuring the extracellular acidification rate (ECAR) or by quantifying the consumption of glucose and the production of lactate.

This method provides a real-time measurement of glycolysis. The Agilent Seahorse XF Glycolytic Rate Assay is a commonly used commercial kit.[11]

Principle: The assay measures the rate of proton efflux from cells, which is largely attributable to the production of lactic acid during glycolysis.[11][12]

Protocol Outline:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

-

Assay Medium: The day of the assay, replace the culture medium with Seahorse XF DMEM medium, pH 7.4, and incubate in a non-CO2 incubator for 1 hour.

-

Inhibitor Treatment: Load the inhibitor (e.g., this compound) into the injection ports of the sensor cartridge.

-

Assay Execution: Place the cell culture microplate in the Seahorse XF Analyzer. The instrument will measure the basal ECAR, then inject the inhibitor and continue to measure the ECAR to determine the effect of the inhibitor on the glycolytic rate. Rotenone/antimycin A and 2-deoxyglucose (2-DG) are subsequently injected to determine compensatory glycolysis and non-glycolytic acidification, respectively.[11]

This is an endpoint assay that measures the accumulation of lactate in the cell culture medium.[13][14]

Principle: Lactate secreted into the medium is quantified using an enzymatic reaction that produces a colored or fluorescent product, which is proportional to the lactate concentration.[13]

Protocol Outline:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with the PFKFB3 inhibitor for a specified period.

-

Sample Collection: Collect the cell culture medium.

-

Assay Reaction: Use a commercial lactate assay kit (e.g., from Sigma-Aldrich or Promega).[13][14] Typically, this involves mixing the medium with a reaction mix containing lactate dehydrogenase, which catalyzes the oxidation of lactate to pyruvate, coupled to the reduction of a probe.

-

Measurement: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Calculate the lactate concentration based on a standard curve and normalize to cell number or protein concentration.

Western Blot for PFKFB3 Expression

This technique is used to determine the protein levels of PFKFB3 in cell lysates.

Protocol Outline:

-

Cell Lysis: Lyse cells treated with or without the inhibitor in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PFKFB3 overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensity and normalize to a loading control such as β-actin or GAPDH.

Conclusion

PFKFB3 is a critical regulator of glycolysis, and its upregulation is a key feature of many diseases, including cancer. The development of inhibitors such as this compound represents a promising therapeutic strategy to target the metabolic vulnerabilities of these diseases. The experimental protocols and data presented in this guide provide a framework for researchers and drug developers to investigate the role of PFKFB3 and evaluate the efficacy of its inhibitors. Further research into the specificity and long-term effects of PFKFB3 inhibition will be crucial for the clinical translation of these findings.

References

- 1. Canonical and Non-Canonical Roles of PFKFB3 in Brain Tumors [mdpi.com]

- 2. PFKFB3 inhibitors as potential anticancer agents: Mechanisms of action, current developments, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in the understanding of the role and mechanism of action of PFKFB3-mediated glycolysis in liver fibrosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of PFKFB3 In the Tumor Microenvironment and Its Therapeutic Potential | Auctores [auctoresonline.org]

- 9. US9492418B2 - Inhibitors of PFKFB3 for cancer therapy - Google Patents [patents.google.com]

- 10. PFKFB3-Mediated Glycolytic Metabolic Reprogramming Regulates Inflammatory Response in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. agilent.com [agilent.com]

- 13. Glycolysis Assay Kit, MAK439, 100 Tests, Sigma-Aldrich [sigmaaldrich.cn]

- 14. Metabolite Detection Assays | Glucose, Glutamine, Lactate Detection [worldwide.promega.com]

Pfkfb3-IN-2 as a PFKFB3 Enzyme Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) is a critical regulatory enzyme in cellular metabolism, particularly in the control of glycolytic flux. It synthesizes fructose-2,6-bisphosphate (F-2,6-BP), the most potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[1] PFKFB3 exhibits a significantly high kinase to phosphatase activity ratio (approximately 740:1), favoring the synthesis of F-2,6-BP and promoting a high glycolytic rate.[2][3] This enzyme is implicated in numerous pathological conditions, including cancer, inflammation, and angiogenesis, making it an attractive therapeutic target.[4] Pfkfb3-IN-2 is a small molecule inhibitor of the PFKFB3 enzyme.[4] This technical guide provides an in-depth overview of this compound, including the underlying signaling pathways, quantitative data for comparable inhibitors, and detailed experimental protocols for its evaluation.

PFKFB3 Signaling Pathways

PFKFB3 is a central node in several critical signaling pathways that link cellular metabolism with proliferation, survival, and response to environmental cues.

Glycolysis Regulation

PFKFB3 directly controls the rate of glycolysis by producing F-2,6-BP, which activates PFK-1. This is a crucial control point in the Warburg effect, the metabolic shift towards aerobic glycolysis observed in many cancer cells.[5]

Caption: PFKFB3 Regulation of Glycolysis.

Cell Cycle and Apoptosis

Nuclear PFKFB3 plays a role in cell cycle progression by regulating cyclin-dependent kinase 1 (Cdk1). Inhibition of PFKFB3 can lead to cell cycle arrest and apoptosis.[6]

References

- 1. 6-Phosphofructo-2-kinase (PFKFB3) promotes cell cycle progression and suppresses apoptosis via Cdk1-mediated phosphorylation of p27 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overexpression of PFKFB3 promotes cell glycolysis and proliferation in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. oncotarget.com [oncotarget.com]

- 6. Structure-Based Design of Potent and Selective Inhibitors of the Metabolic Kinase PFKFB3 - PubMed [pubmed.ncbi.nlm.nih.gov]

PFKFB3-IN-2 and its Effects on Cancer Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit a profound metabolic reprogramming, characterized by a heightened reliance on glycolysis even in the presence of oxygen—a phenomenon known as the "Warburg effect." A key enzymatic regulator of this metabolic shift is the inducible 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). Due to its pivotal role in sustaining high glycolytic rates, PFKFB3 has emerged as a promising therapeutic target for cancer. This technical guide provides a comprehensive overview of the effects of inhibiting PFKFB3 on cancer metabolism, with a focus on the mechanistic actions of its small-molecule inhibitors. Although the specific compound "PFKFB3-IN-2" is not widely referenced in scientific literature, this document will detail the actions of well-characterized PFKFB3 inhibitors such as PFK15, PFK158, and 3PO, which are presumed to be representative of this class of molecules. This guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways involved.

Introduction: The Role of PFKFB3 in Cancer Metabolism

The enzyme PFKFB3 is a member of a family of bifunctional enzymes that regulate the intracellular concentration of fructose-2,6-bisphosphate (F2,6BP).[1] F2,6BP is the most potent allosteric activator of phosphofructokinase-1 (PFK-1), a critical rate-limiting enzyme in the glycolytic pathway.[2] Among the four PFKFB isoforms, PFKFB3 has the highest kinase-to-phosphatase activity ratio (approximately 740:1), leading to a sustained production of F2,6BP and a powerful promotion of glycolysis.[3]

In numerous cancer types, including breast, colon, lung, pancreatic, and gastric cancers, PFKFB3 is found to be overexpressed.[4][5] This overexpression is often driven by oncogenic signaling pathways (e.g., Ras, Akt) and the hypoxic tumor microenvironment (via HIF-1α), and it is strongly correlated with tumor aggressiveness, proliferation, and poor prognosis.[2][6] By driving a high glycolytic flux, PFKFB3 provides cancer cells with the necessary ATP and biosynthetic precursors for rapid growth.[1] Beyond its metabolic role, PFKFB3 is also implicated in regulating the cell cycle, apoptosis, and angiogenesis.[7][8]

Given its central role, the selective inhibition of PFKFB3 presents an attractive therapeutic strategy to disrupt cancer cell metabolism, thereby impeding tumor growth and potentially overcoming drug resistance.[1]

Mechanism of Action of PFKFB3 Inhibitors

Small-molecule inhibitors of PFKFB3, such as PFK15 and PFK158, act by binding to the enzyme and blocking its kinase activity.[9] This inhibition leads to a cascade of metabolic consequences within the cancer cell:

-

Reduction of Fructose-2,6-Bisphosphate (F2,6BP): The primary effect is a rapid decrease in intracellular F2,6BP levels.[2][10]

-

Inhibition of Glycolysis: With reduced F2,6BP, the allosteric activation of PFK-1 is diminished, leading to a bottleneck in the glycolytic pathway. This results in decreased glucose uptake, reduced production of glycolytic intermediates, and a significant drop in lactate secretion.[2][11]

-

Depletion of Cellular Energy: The suppression of glycolysis leads to a decrease in the steady-state concentrations of ATP, NAD+, and NADH.[2][11]

-

Induction of Cell Cycle Arrest and Apoptosis: Deprived of the energy and building blocks supplied by glycolysis, cancer cells undergo cell cycle arrest, primarily at the G1/S or G2/M phase, and subsequently enter apoptosis.[8][11]

-

Inhibition of Angiogenesis: PFKFB3 is also crucial for the metabolism of endothelial cells. Its inhibition can impair vessel sprouting and normalize tumor vasculature, adding an anti-angiogenic effect to its anti-cancer profile.[7][12]

Quantitative Data on PFKFB3 Inhibitor Activity

The following tables summarize the quantitative effects of various PFKFB3 inhibitors on cancer cell lines.

Table 1: In Vitro Enzyme Inhibition and Cellular Proliferation

| Inhibitor | Target | IC50 (Enzyme Assay) | Cell Line | IC50 (Cell Proliferation) | Reference |

| PFK158 | PFKFB3 | 137 nM | H1048 (SCLC) | 7.1 ± 1.6 µM | [9][13] |

| H1882 (SCLC) | 8.4 ± 2.8 µM | [13] | |||

| H1876 (SCLC) | 10.1 ± 2.3 µM | [13] | |||

| DMS53 (SCLC) | 11.2 ± 2.4 µM | [13] | |||

| PFK15 | PFKFB3 | 207 nM | MKN45 (Gastric) | 6.59 ± 3.1 µM | [5][14] |

| AGS (Gastric) | 8.54 ± 2.7 µM | [5] | |||

| BGC823 (Gastric) | 10.56 ± 2.4 µM | [5] | |||

| 3PO | PFKFB3 | ~22.9 µM | Various | 1.4 - 24 µM | [2][11][14] |

Note: The inhibitory activity of 3PO against the PFKFB3 enzyme has been debated in some studies, with some reports suggesting it does not directly bind to PFKFB3 but inhibits glycolysis through other mechanisms.[3][15][16]

Table 2: Metabolic Effects of PFKFB3 Inhibition

| Inhibitor | Cell Line | Effect on F2,6BP | Effect on Glucose Uptake | Effect on Lactate Production | Reference |

| PFK15 | MKN45 (Gastric) | Dose-dependent decrease | Dose-dependent decrease | Not specified | [10] |

| AGS (Gastric) | Dose-dependent decrease | Dose-dependent decrease | Not specified | [10] | |

| RD (Rhabdomyosarcoma) | Not specified | Not specified | 27% decrease (at 6 µM) | [4] | |

| 3PO | Jurkat (Leukemia) | Decrease | Decrease | Decrease | [11] |

| LLC (Lewis Lung Carcinoma) | Decrease (in vivo) | Decrease (in vivo) | Not specified | [2] |

Key Signaling Pathways

The regulation and function of PFKFB3 are embedded within a complex network of cancer-related signaling pathways.

Upstream Regulation of PFKFB3

Several key oncogenic and tumor suppressor pathways converge on the regulation of PFKFB3 expression and activity.

Caption: Upstream regulators of PFKFB3 expression and activity in cancer.

Downstream Effects of PFKFB3 Activity

PFKFB3's primary role is to drive glycolysis, which has numerous downstream consequences that support tumor proliferation and survival.

Caption: Downstream metabolic and cell cycle effects of PFKFB3 activity.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PFKFB3 inhibitors.

Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

PFKFB3 inhibitor stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[17]

-

Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)

-

Multi-well spectrophotometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.[18]

-

Compound Treatment: Prepare serial dilutions of the PFKFB3 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor (and a vehicle control).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10-50 µL of MTT solution to each well to achieve a final concentration of approximately 0.5 mg/mL.[17]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[17]

-

Absorbance Reading: Read the absorbance at a wavelength between 500-600 nm (e.g., 570 nm) using a multi-well spectrophotometer.[17][18]

-

Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.

Apoptosis (Annexin V/Propidium Iodide) Assay

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates or T25 flasks

-

Cancer cell lines

-

PFKFB3 inhibitor

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI) staining solution

-

1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)[19]

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and allow them to adhere overnight. Treat cells with the desired concentration of PFKFB3 inhibitor and a vehicle control for a specified time (e.g., 24 hours).[9]

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, then combine with the supernatant from the same flask.

-

Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the cell pellet twice with cold PBS.[9]

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[19]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[19]

-

Dilution: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[19]

-

Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Healthy cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

In Vitro Kinase Assay (ADP-Glo™ Principle)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human PFKFB3 protein

-

Substrate: Fructose-6-Phosphate (F6P)

-

ATP

-

PFKFB3 inhibitor

-

ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)

-

384-well plates

-

Luminometer

Protocol:

-

Kinase Reaction Setup: In a 384-well plate, prepare the kinase reaction mixture containing kinase buffer, recombinant PFKFB3 enzyme, F6P, ATP, and varying concentrations of the PFKFB3 inhibitor (or vehicle control). The final reaction volume is typically small (e.g., 5 µL).

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ATP Depletion: Add an equal volume (5 µL) of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.[20]

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP. Incubate for 30-60 minutes at room temperature.[20]

-

Luminescence Measurement: The newly synthesized ATP is used in a luciferase/luciferin reaction within the Kinase Detection Reagent to produce light. Measure the luminescent signal using a plate-reading luminometer.

-

Data Analysis: The light signal is proportional to the amount of ADP produced and thus to the PFKFB3 activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control to determine the IC₅₀ value.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PFKFB3 inhibitor in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or NOD-SCID mice)

-

Cancer cell line (e.g., 2 x 10⁶ HEC-1B cells in PBS/Matrigel)[21]

-

PFKFB3 inhibitor (e.g., PFK158) formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Standard animal care facilities and ethical approvals

Protocol:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.[21]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomly assign mice into treatment groups (e.g., vehicle control, PFKFB3 inhibitor, standard chemotherapy, combination therapy).

-

Treatment Administration: Administer the treatments according to a predetermined schedule (e.g., intraperitoneal injection of PFK158 at 25 mg/kg, three times a week).[21]

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Width² x Length) / 2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study (e.g., after 2-4 weeks or when tumors reach a predetermined maximum size), euthanize the mice.[21]

-

Analysis: Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3, and metabolic analysis).

Workflow and Logical Relationships

The process of identifying and characterizing a PFKFB3 inhibitor follows a logical progression from in vitro screening to in vivo validation.

Caption: A typical workflow for the preclinical development of a PFKFB3 inhibitor.

Conclusion

PFKFB3 is a validated and compelling target in oncology due to its central role in promoting the aberrant glycolytic metabolism that fuels cancer cell proliferation and survival. Small-molecule inhibitors targeting PFKFB3, such as PFK15 and PFK158, have demonstrated potent anti-tumor effects in a wide range of preclinical models. These compounds effectively reduce glycolytic flux, leading to energy depletion, cell cycle arrest, and apoptosis in cancer cells. Furthermore, their ability to modulate the tumor microenvironment by affecting angiogenesis adds to their therapeutic potential. The data and protocols presented in this guide offer a robust framework for researchers and drug developers working to advance PFKFB3 inhibitors as a novel class of anti-cancer agents. Further investigation into combination therapies and the development of next-generation inhibitors will be crucial in translating the promise of PFKFB3 targeting into clinical success.

References

- 1. clyte.tech [clyte.tech]

- 2. Small-molecule inhibition of 6-phosphofructo-2-kinase activity suppresses glycolytic flux and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genomic Deletion of PFKFB3 Decreases In Vivo Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 13. p53 coordinates DNA repair with nucleotide synthesis by suppressing PFKFB3 expression and promoting the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Excitotoxic stimulus stabilizes PFKFB3 causing pentose-phosphate pathway to glycolysis switch and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

- 18. protocols.io [protocols.io]

- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 20. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 21. Inhibition of PFKFB3 induces cell death and synergistically enhances chemosensitivity in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: The Role of PFKFB3-IN-2 and PFKFB3 Inhibition in Cell Cycle Regulation

Audience: Researchers, scientists, and drug development professionals.

Abstract

6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a critical enzyme that regulates glycolytic flux and is frequently overexpressed in a wide range of human cancers.[1][2] Beyond its canonical role in metabolism, PFKFB3 possesses a non-canonical function within the nucleus, directly influencing cell cycle progression.[1][3] This has positioned PFKFB3 as a promising therapeutic target for oncology. Small molecule inhibitors, such as PFKFB3-IN-2, are being investigated for their potential to disrupt tumor growth by targeting this metabolic and cell cycle checkpoint. This technical guide provides an in-depth analysis of the mechanisms by which PFKFB3 inhibition modulates cell cycle regulation, supported by quantitative data from representative inhibitors, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Introduction: PFKFB3 as a Dual-Function Oncogenic Driver

PFKFB3 is one of four isoforms of a bifunctional enzyme family responsible for synthesizing and degrading fructose-2,6-bisphosphate (F2,6BP).[1] F2,6BP is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[3] The PFKFB3 isoenzyme exhibits the highest kinase-to-phosphatase activity ratio, leading to elevated F2,6BP levels and a subsequent increase in glycolytic rate, a phenomenon extensively exploited by cancer cells for rapid proliferation.[2][4]

Expression of PFKFB3 is upregulated by numerous oncogenic signaling pathways and stimuli, including HIF-1α, Akt, mTOR, and Ras.[2][3] Consequently, PFKFB3 is overexpressed in many human cancers, including breast, colon, ovarian, and lung carcinomas, where its high expression often correlates with poor prognosis.[1][5] While its role in promoting the Warburg effect is well-established, compelling evidence has revealed a direct, nuclear function for PFKFB3 in controlling the cell cycle, independent of its cytoplasmic, glycolytic activity.[1][6] This dual functionality makes PFKFB3 a highly attractive target for anticancer therapies.

The Molecular Mechanism of PFKFB3 in Cell Cycle Regulation

PFKFB3 coordinates glucose metabolism with cell cycle progression through distinct, yet interconnected, mechanisms in the cytoplasm and the nucleus.

Nuclear PFKFB3 and the G1/S Transition

A significant portion of cellular PFKFB3 translocates to the nucleus, where it plays a direct role in regulating cell cycle machinery.[4] The primary mechanism involves the modulation of the cyclin-dependent kinase inhibitor p27 (also known as Kip1).

-

F2,6BP-Mediated Cdk1 Activation : Within the nucleus, PFKFB3 catalyzes the synthesis of F2,6BP.[3] This nuclear pool of F2,6BP stimulates the activity of cyclin-dependent kinase 1 (Cdk1).[2][3]

-

Phosphorylation and Degradation of p27 : Activated Cdk1 phosphorylates the cell cycle inhibitor p27 at threonine 187 (T187).[3][4] This phosphorylation event tags p27 for ubiquitination and subsequent degradation by the proteasome.[3][7]

-

Promotion of G1/S Progression : As p27 is a potent inhibitor of the G1/S transition, its degradation alleviates this checkpoint, allowing cells to proceed into the S phase.[3][5]

Inhibition of PFKFB3, either through siRNA or small molecules like this compound, leads to reduced nuclear F2,6BP, decreased Cdk1 activity, and the stabilization and accumulation of p27 protein.[3][5] This accumulation of p27 effectively blocks the G1/S transition, leading to cell cycle arrest.[2][3]

Interaction with CDK4

Recent studies have uncovered another non-canonical role for PFKFB3 in directly interacting with and stabilizing cyclin-dependent kinase 4 (CDK4), a key regulator of the G1 to S phase transition.[8][9] PFKFB3 binds to CDK4, inhibiting its ubiquitin-proteasome-mediated degradation.[8][9] This stabilization of CDK4 further promotes cell cycle progression. Therefore, inhibition of PFKFB3 not only stabilizes p27 but also promotes the degradation of CDK4, providing a dual-pronged attack on the G1/S checkpoint.

Regulation by the Anaphase-Promoting Complex (APC/C)

The expression of PFKFB3 itself is tightly regulated throughout the cell cycle. The E3 ubiquitin ligase anaphase-promoting complex/cyclosome (APC/C) in complex with its co-activator Cdh1 (APC/C-Cdh1) targets PFKFB3 for degradation via a KEN box motif.[10][11] This degradation keeps glycolytic rates low during early G1. As cells prepare to enter the S phase, APC/C-Cdh1 is inactivated, allowing PFKFB3 levels to rise, thereby synchronizing the required metabolic shift with DNA replication.[11][12]

Quantitative Analysis of PFKFB3 Inhibition

The effects of PFKFB3 inhibition have been quantified across various cancer cell lines using representative small molecule inhibitors such as PFK158. The data presented below serves as a proxy for the expected activity of this compound.

Table 1: IC₅₀ Values of PFKFB3 Inhibitor (PFK158) in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Citation |

|---|---|---|---|

| H1048 | Small Cell Lung Carcinoma | 7.1 ± 1.6 | [13] |

| H1882 | Small Cell Lung Carcinoma | 8.4 ± 2.8 | [13] |

| H1876 | Small Cell Lung Carcinoma | 10.1 ± 2.3 | [13] |

| DMS53 | Small Cell Lung Carcinoma | 11.2 ± 2.4 |[13] |

Table 2: Effect of PFKFB3 Inhibition on Cell Cycle Distribution

| Treatment | Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase | Citation |

|---|---|---|---|---|---|

| Control (shNC) | MDA-MB-231 | 55.1% | 33.2% | 11.7% | [5]* |

| PFKFB3 Knockdown (shPFKFB3) | MDA-MB-231 | 72.3% | 18.5% | 9.2% | [5]* |

| Control (shNC) | MDA-MB-468 | 60.2% | 28.9% | 10.9% | [5]* |

| PFKFB3 Knockdown (shPFKFB3) | MDA-MB-468 | 75.8% | 15.4% | 8.8% | [5]* |

*Note: Specific percentages were derived from graphical representations in the cited literature and represent a significant increase in the G1 population (P<0.05).

Table 3: Impact of PFKFB3 Inhibition on Key Cell Cycle Regulatory Proteins

| Protein | Effect of PFKFB3 Inhibition | Cell Type(s) | Citation |

|---|---|---|---|

| p27 | Increased expression/stabilization | HeLa, Breast Cancer Cells | [3][5] |

| Phospho-Akt (p-AKT) | Decreased expression | Breast Cancer Cells | [5] |

| Cdk1 | Decreased activity | HeLa | [2][3] |

| Cyclin D3 | Decreased expression | HeLa | [4] |

| Cdc25C | Decreased expression | HeLa | [4] |

| CDK4 | Decreased stability/accumulation | Breast Cancer Cells |[8][9] |

Key Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution following treatment with a PFKFB3 inhibitor using propidium iodide (PI) staining.[14]

Materials:

-

Cell culture medium, PBS, Trypsin-EDTA

-

PFKFB3 inhibitor (e.g., this compound)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for 24-48 hours.

-

Cell Harvesting: Aspirate the medium, wash cells with PBS, and detach them using Trypsin-EDTA. Collect cells and centrifuge at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 0.5 mL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Storage: Incubate cells on ice for 30 minutes or store at -20°C for up to several weeks.

-

Staining: Centrifuge the fixed cells to remove ethanol and wash the pellet with PBS. Resuspend the cell pellet in 0.5 mL of PI Staining Solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 2: Western Blotting for Cell Cycle Proteins

This protocol is for detecting changes in the expression levels of key proteins like p27, CDK4, and Cyclin D1 after PFKFB3 inhibition.[15][16]

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p27, anti-CDK4, anti-Cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: Treat cells as described above. Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize protein levels.

Visualizations: Pathways and Workflows

Conclusion and Future Outlook

PFKFB3 stands at a critical intersection of cancer cell metabolism and proliferation. Its nuclear role in regulating the cell cycle, primarily through the Cdk1/p27 and CDK4 axes, provides a compelling rationale for its inhibition as a cancer therapeutic strategy. Small molecule inhibitors, represented here by this compound, induce cell cycle arrest, predominantly at the G1/S checkpoint, by stabilizing the tumor suppressor p27 and promoting the degradation of the cell cycle driver CDK4.[3][5][8] This mechanism complements the metabolic suppression achieved by inhibiting PFKFB3's cytoplasmic activity. The quantitative data and established protocols provided in this guide offer a robust framework for researchers and drug developers to further investigate and harness the therapeutic potential of targeting PFKFB3. Future work will likely focus on clinical trials combining PFKFB3 inhibitors with other cell cycle-targeted agents or standard chemotherapies to achieve synergistic anti-tumor effects.

References

- 1. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 6-Phosphofructo-2-kinase (PFKFB3) promotes cell cycle progression and suppresses apoptosis via Cdk1-mediated phosphorylation of p27 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nuclear Targeting of 6-Phosphofructo-2-kinase (PFKFB3) Increases Proliferation via Cyclin-dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Overexpression of PFKFB3 promotes cell glycolysis and proliferation in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Canonical and Non-Canonical Roles of PFKFB3 in Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Non-canonical roles of PFKFB3 in regulation of cell cycle through binding to CDK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Two ubiquitin ligases, APC/C-Cdh1 and SKP1-CUL1-F (SCF)-beta-TrCP, sequentially regulate glycolysis during the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. pnas.org [pnas.org]

- 13. PFKFB3 regulates cancer stemness through the hippo pathway in small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Over‐expression of cyclin D1 regulates Cdk4 protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Target Validation of PFKFB3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the target validation of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of glycolysis. The content herein summarizes the critical data and experimental methodologies used to establish PFKFB3 as a viable therapeutic target, with a focus on the effects of its inhibition. While the specific inhibitor "Pfkfb3-IN-2" is not widely documented in public literature, this guide will focus on the well-characterized inhibitors such as PFK15 and PFK158, which serve as exemplary models for the target validation process.

Core Concept: PFKFB3 in Cellular Metabolism and Disease

PFKFB3 is a bifunctional enzyme with a dominant kinase activity that synthesizes fructose-2,6-bisphosphate (F2,6BP). F2,6BP is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[1][2][3] In numerous pathological conditions, including cancer and inflammatory diseases, PFKFB3 is often upregulated. This upregulation leads to increased glycolytic flux, supporting rapid cell proliferation and survival.[2][4][5] Consequently, inhibiting PFKFB3 has emerged as a promising therapeutic strategy to disrupt the metabolic engine of diseased cells.

Quantitative Data Summary

The following tables summarize key quantitative data from studies validating PFKFB3 as a therapeutic target. These data highlight the impact of PFKFB3 inhibition on various cellular and in vivo parameters.

Table 1: In Vitro Efficacy of PFKFB3 Inhibitors

| Compound | Cell Line | Assay | Result | Reference |

| PFK15 | Transformed Cells | Apoptosis Induction | Rapid induction | [6] |

| PFK15 | Multiple Cancer Cell Lines | Growth Inhibition (GI50) | Varies by cell line | [6] |

| 3PO | HeLa Cells | F2,6BP Levels | Significant reduction | [2] |

| 3PO | HeLa Cells | Glucose Uptake | Significant reduction | [2] |

| PFK158 | Small Cell Lung Carcinoma (SCLC) | Spheroid Formation | Inhibition | [5] |

| PFK158 & shRNA | SCLC Cell Lines | CSC Marker Expression (CD133, Aldh1, etc.) | Reduction | [5] |

| AZ67 | Human Aortic Endothelial Cells (HAOECs) | Tube & Mesh Formation | Significant reduction | [7] |

Table 2: In Vivo Efficacy of PFKFB3 Inhibitors

| Compound/Model | Animal Model | Tumor Type | Key Finding | Reference |

| PFK15 | Syngeneic Mice | Lewis Lung Carcinoma | Suppression of glucose uptake and tumor growth | [6] |

| PFK15 | Athymic Mice | Human Xenografts | Anti-tumor effects comparable to FDA-approved agents | [6] |

| PFK158 | Mouse Xenograft | SCLC (CSC-enriched) | Significant reduction in tumor growth and weight | [5] |

| Pfkfb3 Genomic Deletion | Oncogene-driven tumor models | Breast and Lung Cancer | Markedly decreased glucose uptake and growth | [8] |

| 3PO | Lewis Lung Carcinoma bearing mice | Lewis Lung Carcinoma | Increased p27 protein in vivo | [2] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the validation of PFKFB3 as a target.

Recombinant PFKFB3 Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PFKFB3.

Protocol:

-

Prepare a reaction mix containing 10 µM ATP and 10 µM fructose-6-phosphate (F6P) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl2, 100 mM KCl, 4 mM DTT, 0.01% BSA, 0.01% Triton X-100).[3]

-

Add approximately 13 ng of recombinant human PFKFB3 protein to the reaction mix.[6]

-

Introduce the test compound (e.g., this compound) or a vehicle control (DMSO) to the reaction.

-

Incubate the reaction at room temperature for one hour.[6]

-

The product, fructose-2,6-bisphosphate (F2,6BP), can be quantified using various methods, such as coupling the reaction to subsequent enzymatic assays or using a specific F2,6BP measurement kit.

Cellular Fructose-2,6-bisphosphate (F2,6BP) Measurement

This experiment determines the effect of a PFKFB3 inhibitor on the intracellular concentration of its product.

Protocol:

-

Culture cells to the desired confluency and treat with the PFKFB3 inhibitor or vehicle control for the specified time.

-

Harvest the cells and lyse them to release intracellular contents.

-

Measure the concentration of F2,6BP in the cell lysate. This is often done using an assay based on the activation of PFK-1 by F2,6BP, where the rate of the PFK-1 reaction is proportional to the amount of F2,6BP present.

-

Normalize the F2,6BP concentration to the total cellular protein content, which can be measured using a BCA assay.[6]

[1-14C]-Deoxy-D-glucose Uptake Assay

This assay quantifies the rate of glucose uptake by cells, a key functional consequence of PFKFB3 inhibition.

Protocol:

-

Plate cells (e.g., Jurkat or H522) in appropriate culture medium.[6]

-

Treat the cells with the PFKFB3 inhibitor or vehicle control.

-

Add 2-[1-14C]-deoxy-D-glucose to the culture medium and incubate for a defined period.

-

Wash the cells to remove extracellular radiolabeled glucose.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

The amount of radioactivity is indicative of the rate of glucose uptake.

Cell Viability and Proliferation Assays

These assays assess the impact of PFKFB3 inhibition on cancer cell survival and growth.

Protocol (Sulforhodamine B Assay):

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the PFKFB3 inhibitor.

-

After a set incubation period (e.g., 48-72 hours), fix the cells with trichloroacetic acid.

-

Stain the fixed cells with Sulforhodamine B dye, which binds to cellular proteins.

-

Wash away the unbound dye and solubilize the bound dye.

-

Measure the absorbance at a specific wavelength to determine the cell density, which is proportional to cell viability.[6]

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of a PFKFB3 inhibitor in a living organism.

Protocol:

-

Implant human tumor cells (xenograft) subcutaneously into immunocompromised mice (e.g., athymic nude mice).

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer the PFKFB3 inhibitor or vehicle control to the mice according to a defined schedule and route (e.g., intraperitoneal injection).

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).[5][6]

Visualizing the Mechanism of Action and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in the target validation of PFKFB3.

Caption: PFKFB3 signaling pathway and point of inhibition.

References

- 1. Advances in the understanding of the role and mechanism of action of PFKFB3-mediated glycolysis in liver fibrosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Phosphofructo-2-kinase (PFKFB3) promotes cell cycle progression and suppresses apoptosis via Cdk1-mediated phosphorylation of p27 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PFKFB3 regulates cancer stemness through the hippo pathway in small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Genomic Deletion of PFKFB3 Decreases In Vivo Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

PFKFB3-IN-2 and its Role in Angiogenesis and Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both physiological and pathological conditions. In the context of cancer and various inflammatory diseases, pathological angiogenesis is a key driver of disease progression. Endothelial cells, which form the inner lining of blood vessels, are central players in the angiogenic process, undergoing proliferation, migration, and tube formation. A growing body of research has highlighted the importance of cellular metabolism, particularly glycolysis, in fueling these energy-demanding endothelial cell behaviors.

A key regulatory enzyme in glycolysis is the 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 synthesizes fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[1][2] Endothelial cells exhibit a high glycolytic rate, and PFKFB3 expression is often upregulated in response to pro-angiogenic stimuli such as Vascular Endothelial Growth Factor (VEGF) and hypoxia.[1][3] This metabolic phenotype is crucial for providing the necessary ATP and biomass for endothelial cell sprouting and vessel formation.[4][5]

Consequently, PFKFB3 has emerged as a promising therapeutic target for inhibiting pathological angiogenesis. While specific experimental data on PFKFB3-IN-2 in the context of angiogenesis and endothelial cells is limited in publicly available literature, its classification as a PFKFB3 inhibitor suggests it would exert its effects through the modulation of endothelial cell metabolism.[6][7] This technical guide will provide an in-depth overview of the role of PFKFB3 in angiogenesis and endothelial cells, drawing upon the extensive research conducted with other well-characterized PFKFB3 inhibitors. The principles, mechanisms, and experimental findings detailed herein are expected to be largely applicable to the actions of this compound.

The Role of PFKFB3 in Endothelial Cell Function and Angiogenesis

PFKFB3 plays a multifaceted role in promoting angiogenesis by directly influencing key functions of endothelial cells:

-

Endothelial Cell Proliferation and Migration: Inhibition or knockdown of PFKFB3 has been shown to suppress the proliferation and migration of endothelial cells.[1][8] These processes are fundamental to the elongation and extension of new blood sprouts. PFKFB3-driven glycolysis provides the necessary energy and building blocks for DNA replication and cell division.

-

Vessel Sprouting and Tube Formation: The formation of tube-like structures by endothelial cells is a critical step in creating new blood vessels. Studies using various PFKFB3 inhibitors have consistently demonstrated a significant reduction in tube formation in in vitro assays.[9]

-

Response to Pro-Angiogenic Signals: The expression of PFKFB3 is upregulated by key angiogenic factors like VEGF.[1][10] This upregulation creates a positive feedback loop, where pro-angiogenic signals enhance the metabolic capacity of endothelial cells to carry out the angiogenic program.

-

Signaling Pathway Crosstalk: PFKFB3-mediated glycolysis influences several signaling pathways crucial for angiogenesis. For instance, the production of lactate, a byproduct of glycolysis, can act as a signaling molecule.[1] Furthermore, PFKFB3 activity has been linked to the PI3K/Akt and NF-κB signaling pathways, both of which are central to cell survival, proliferation, and inflammation.[1][11]

Quantitative Data on PFKFB3 Inhibitors

The following tables summarize key quantitative data for several well-characterized PFKFB3 inhibitors, providing insights into their potency and effects on endothelial cell functions.

| Inhibitor | Target | IC50 (in vitro enzyme assay) | Cell-Based Assay | Reference |

| AZ-PFKFB3-67 | PFKFB3 | 11 nM | Reduces MCL-1 | [12] |

| PFKFB2 | 159 nM | [12] | ||

| PFKFB1 | 1130 nM | [12] | ||

| AZ PFKFB3 26 | PFKFB3 | 23 nM | [12] | |

| PFKFB1 | 2.06 µM | [12] | ||

| PFKFB2 | 0.384 µM | [12] | ||

| PFK15 | PFKFB3 | 110 nM (recombinant) | IC50 of 20 nM in cancer cells | [12] |

| KAN0438757 | PFKFB3 | 0.19 µM | [12] | |

| YN1 | PFKFB3 | 670 nM | GI50 = 8.2 µM (HCT-116 cells) | |

| 3PO | PFKFB3 | 1.4-24 µmol/L (cell proliferation) | Suppresses glucose uptake | [12] |

| Inhibitor | Cell Type | Assay | Effect | Concentration | Reference |

| AZ67 | HAOECs | Tube Formation | Significant reduction | Not specified | [9] |

| HAOECs | Cell Migration | No significant inhibition | Not specified | [9] | |

| HAOECs | Cell Proliferation | No significant inhibition | Not specified | [9] | |

| PFKFB3 knockdown | HUVECs | Glycolysis | 35-40% decrease | N/A | [4] |

| HUVECs | Proliferation | 30-35% decrease | N/A | [4] | |

| HUVECs | Tube Formation | 40-46% decrease | N/A | [4] | |

| PA-1 and PA-2 | Endothelial Cells | Glucose Uptake | Up to 40% reduction | Not specified | [11] |

| Endothelial Cells | Lactate Export | Up to 40% reduction | Not specified | [11] | |

| Endothelial Cells | Cell Migration | Significant reduction | Not specified | [11] | |

| Endothelial Cells | Cell Proliferation | Significant reduction | Not specified | [11] | |

| Endothelial Cells | MMP Activity | Up to 25% reduction | Not specified | [11] |

Key Signaling Pathways

The inhibition of PFKFB3 impacts several critical signaling pathways that regulate angiogenesis and endothelial cell function.

Caption: PFKFB3 signaling in endothelial cells.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to assess the role of PFKFB3 inhibitors in angiogenesis.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

References

- 1. Pathogenic role of PFKFB3 in endothelial inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the understanding of the role and mechanism of action of PFKFB3-mediated glycolysis in liver fibrosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PFKFB3 - Wikipedia [en.wikipedia.org]

- 4. Endothelial 6-phosphofructo-2-kinase (PFKFB3) plays a critical role in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cenmed.com [cenmed.com]

- 7. Frontiers | Pathogenic role of PFKFB3 in endothelial inflammatory diseases [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. In vitro angiogenesis inhibition with selective compounds targeting the key glycolytic enzyme PFKFB3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. PFKFB3 Inhibitor III, YN1 - CAS 75187-63-2 - Calbiochem | 531050 [merckmillipore.com]

The Effect of PFKFB3 Inhibition on Fructose-2,6-Bisphosphate Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) in regulating cellular metabolism through its product, fructose-2,6-bisphosphate (F-2,6-BP). It focuses on the impact of PFKFB3 inhibition, with a specific focus on the inhibitor Pfkfb3-IN-2, on F-2,6-BP levels. This document details the underlying signaling pathways, presents available quantitative data, and provides comprehensive experimental protocols relevant to the study of PFKFB3 inhibition.

Introduction: The PFKFB3/F-2,6-BP Axis in Cellular Metabolism

The bifunctional enzyme PFKFB3 is a critical regulator of glycolysis, the metabolic pathway that converts glucose into pyruvate. PFKFB3 catalyzes both the synthesis and degradation of F-2,6-BP, a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[1][2] The kinase activity of PFKFB3 synthesizes F-2,6-BP from fructose-6-phosphate, while its phosphatase activity degrades F-2,6-BP. PFKFB3 exhibits a significantly higher kinase to phosphatase activity ratio, leading to a net production of F-2,6-BP and subsequent enhancement of glycolytic flux.[3]

Elevated PFKFB3 expression and activity are associated with various pathological conditions, including cancer, inflammation, and metabolic diseases, making it an attractive target for therapeutic intervention.[4][5][6] Small molecule inhibitors of PFKFB3, such as this compound, are being investigated for their potential to modulate glycolysis and impact disease progression. This guide will delve into the specifics of how inhibiting PFKFB3 with molecules like this compound affects the intracellular concentration of F-2,6-BP.

Mechanism of Action of this compound

This compound is a small molecule inhibitor of PFKFB3.[4][5][6] By binding to the PFKFB3 enzyme, it blocks its kinase activity, thereby preventing the synthesis of F-2,6-BP. This reduction in the intracellular concentration of the potent PFK-1 activator, F-2,6-BP, leads to a decrease in the overall rate of glycolysis. The expected downstream effects include reduced glucose uptake, decreased lactate production, and a shift in cellular metabolism away from glycolysis towards other pathways such as the pentose phosphate pathway.

Quantitative Data on the Effect of PFKFB3 Inhibition

Table 1: Biochemical Potency of a Representative PFKFB3 Inhibitor (PFK15)

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

| PFK15 | PFKFB3 | Recombinant Enzyme Assay | 207 | [7] |

Note: This data is for the representative PFKFB3 inhibitor PFK15 and is intended to provide a quantitative context for the expected potency of PFKFB3 inhibitors like this compound.

Experimental Protocols

Recombinant PFKFB3 Kinase Activity Assay

This protocol describes a method to determine the in vitro potency of a test compound, such as this compound, against recombinant human PFKFB3. The assay measures the amount of ADP produced, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human PFKFB3 protein

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)

-

Fructose-6-phosphate (F6P)

-

Adenosine triphosphate (ATP)

-

Test compound (e.g., this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

-

384-well white plates

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the test compound dilutions. Include a DMSO-only control (vehicle control) and a no-enzyme control (background).

-

Add the PFKFB3 enzyme to all wells except the no-enzyme control.

-

Initiate the kinase reaction by adding a mixture of F6P and ATP to all wells. The final concentrations should be at or near the Km for each substrate (e.g., 2 mM F6P and 20 µM ATP).[8]

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Measurement of Cellular Fructose-2,6-Bisphosphate Levels

This protocol outlines a method to quantify the intracellular concentration of F-2,6-BP in cells treated with a PFKFB3 inhibitor.

Materials:

-

Cell line of interest (e.g., a cancer cell line with high glycolytic activity)

-

Cell culture medium and supplements

-

Test compound (e.g., this compound)

-

Phosphate-buffered saline (PBS)

-

0.1 M NaOH

-

0.1 M Acetic Acid

-

Fructose-2,6-bisphosphate measurement kit (e.g., based on the activation of PFK-1 from rabbit muscle) or LC-MS/MS system.

-

BCA Protein Assay Kit

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere and grow to a desired confluency.

-

Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified period (e.g., 3 hours).

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells by adding a small volume of 0.1 M NaOH and scraping the cells.

-

Heat the cell lysates at 80°C for 10 minutes to destroy enzymes.

-

Neutralize the lysates by adding 0.1 M acetic acid.

-

Centrifuge the lysates to pellet any insoluble material.

-

Measure the F-2,6-BP concentration in the supernatant using a commercial kit or by LC-MS/MS. The enzymatic assay typically relies on the principle that F-2,6-BP activates PFK-1, and the resulting reaction can be coupled to a spectrophotometric or fluorometric readout.

-

Measure the protein concentration of the cell lysates using a BCA assay for normalization.

-

Express the F-2,6-BP levels as pmol/mg of protein.

Signaling Pathways and Visualizations

PFKFB3 is a downstream target of several key signaling pathways that are often dysregulated in disease. Understanding these pathways is crucial for contextualizing the effects of PFKFB3 inhibition.

Caption: this compound inhibits PFKFB3, reducing F-2,6-BP and glycolysis.

Caption: Key signaling pathways that regulate PFKFB3 expression.

References

- 1. researchgate.net [researchgate.net]

- 2. PFKFB3, a key glucose metabolic enzyme regulated by pathogen recognition receptor TLR4 in liver cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. molnova.com [molnova.com]

- 6. cenmed.com [cenmed.com]

- 7. PFKFB3 Inhibitor II, PFK15 - CAS 4382-63-2 - Calbiochem | 531005 [merckmillipore.com]

- 8. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Glycolysis and Autoimmunity: A Technical Guide to Pfkfb3-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic reprogramming is increasingly recognized as a pivotal process in the pathogenesis of autoimmune diseases. Immune cells undergo significant metabolic shifts to meet the energetic and biosynthetic demands of their activation, differentiation, and effector functions. A key enzyme orchestrating this metabolic switch is 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a potent activator of glycolysis. Elevated PFKFB3 expression and activity have been implicated in the inflammatory milieu of several autoimmune disorders, including rheumatoid arthritis and multiple sclerosis. Consequently, targeting PFKFB3 has emerged as a promising therapeutic strategy. This technical guide explores the link between PFKFB3 and autoimmune diseases, with a specific focus on the potential of Pfkfb3-IN-2, a small molecule inhibitor of PFKFB3. While direct and extensive data on this compound in autoimmune models remains nascent, this document synthesizes the wealth of preclinical evidence from studies utilizing other well-characterized PFKFB3 inhibitors such as 3PO, PFK15, and PFK158. These studies provide a strong rationale for the therapeutic potential of this compound and a framework for its investigation. This guide provides an in-depth overview of the underlying signaling pathways, detailed experimental protocols, and a summary of key quantitative findings to support further research and development in this exciting area.

Introduction: PFKFB3 as a Key Regulator in Autoimmune Inflammation